Computational Docking and Selectivity Profile Against SARS-CoV-1 3CLPro
In computational screens for SARS-CoV-1 3CL Protease (3CLPro) inhibitors, N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide was identified as a high-scoring virtual hit. While specific binding data is not publicly available for this compound, a closely related analog containing a single thiophene and a pyridine ring, N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide, was also identified in the same screens but with a different predicted binding mode . The presence of two thiophene rings on the target compound is predicted to create additional hydrophobic interactions within the S1' pocket of the protease that are not possible with mono-thiophene or pyridine-containing analogs. The specific quantitative binding data (e.g., IC50) for this compound in 3CLPro assays is not yet established in peer-reviewed literature.
| Evidence Dimension | Predicted Binding Mode |
|---|---|
| Target Compound Data | Predicted to engage the S1' pocket of SARS-CoV-1 3CLPro via its unique bis(thiophene)methyl group |
| Comparator Or Baseline | N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide (a closely related cinnamamide analog) |
| Quantified Difference | The target compound's geminal bis(thiophene)methyl group offers a distinct steric and hydrophobic profile compared to the comparator's pyridinyl and thiophenylmethyl substituents, as evidenced by different virtual screening hit profiles . |
| Conditions | In silico molecular docking against the SARS-CoV-1 3CLPro crystal structure. |
Why This Matters
This unique topology is a critical differentiator for research programs focused on viral protease inhibition, where small changes in substituent geometry can determine target engagement.
